molecular formula C20H15N3OS B2680972 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-34-7

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2680972
CAS RN: 863594-34-7
M. Wt: 345.42
InChI Key: BORXWPQRKVAGJO-UHFFFAOYSA-N
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Description

“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase inhibitors .


Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these compounds showed potent PI3K inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by NMR and HRMS analysis .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, a class of compounds that includes “N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide”, have been shown to have high antitumor activity . This makes them promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also demonstrated significant antibacterial activity . This suggests potential applications in the development of new antibiotics.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have been shown to possess anti-inflammatory activities . This could make them useful in the treatment of various inflammatory diseases.

Apoptotic Activity

Some representatives of this class of compounds have been studied for their apoptotic activities . This means they could potentially be used to induce programmed cell death in certain disease conditions.

Inhibitors of DNA Gyrase

It has been established that some representatives of this class of compounds are inhibitors of DNA gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, and inhibitors of this enzyme can be used as antibacterial agents.

SARS-CoV-2 Glycoprotein Inhibitors

Some compounds in this class have been found to inhibit SARS-CoV-2 glycoprotein . This suggests potential applications in the treatment of COVID-19.

Functional Organic Materials

These compounds also have many other useful properties – in particular, they are valuable functional organic materials . This suggests potential applications in various fields such as electronics, photonics, and materials science.

properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-9-10-15(19-23-16-8-5-11-21-20(16)25-19)12-17(13)22-18(24)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORXWPQRKVAGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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